![molecular formula C19H19N3O2S B2600337 N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851132-48-4](/img/structure/B2600337.png)
N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
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Description
Scientific Research Applications
Antiprotozoal Activity
Research has shown that derivatives similar to N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide exhibit significant antiprotozoal activity. For instance, compounds with related structures have been synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These studies revealed that the compounds possess strong activity, with IC50 values in the nanomolar range, indicating their potential as effective antiprotozoal agents (Pérez‐Villanueva et al., 2013).
Antimicrobial and Antifungal Evaluation
Another application of this chemical framework includes its antimicrobial and antifungal properties. Synthesized derivatives have been evaluated for in-vitro antibacterial activity against organisms such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The experimental evaluations indicate significant activity at minimal inhibitory concentration (MIC) values, underscoring the potential of these compounds in treating various infections (Khanage et al., 2020).
Anticonvulsant Activity
Research into the anticonvulsant properties of related compounds demonstrates their potential in addressing seizure disorders. Studies involving omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have determined their efficacy against seizures induced by maximal electroshock (MES), with certain derivatives showing promising results as anticonvulsant agents (Aktürk et al., 2002).
Antitubercular Agents
The synthesis and characterization of new derivatives, including those with N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, have revealed their potential as antimicrobial and antitubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis strains, suggesting their applicability in the development of new treatments for tuberculosis (Ranjith et al., 2014).
Corrosion Inhibition
Beyond biomedical applications, derivatives of N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide have been explored as corrosion inhibitors. Research indicates that these compounds can effectively protect metals against corrosion in acidic environments, making them useful in industrial applications where corrosion resistance is crucial (Prashanth et al., 2021).
properties
IUPAC Name |
N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-9-5-8-16(12-17)22-11-10-20-19(22)25-14-18(23)21-13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKAIBDRBGTFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide |
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